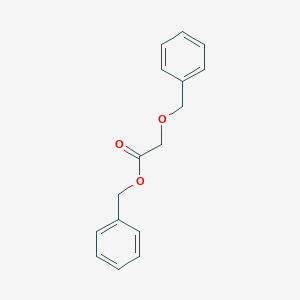
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTC is a sulfonamide derivative that has been synthesized through a multistep reaction process.
作用机制
The mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate may also act by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have biochemical and physiological effects on various cell types. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the production of inflammatory cytokines in immune cells, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to study its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a sulfonamide derivative that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has biochemical and physiological effects on various cell types and has advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including studying its potential therapeutic applications in other scientific research fields and developing more efficient synthesis methods.
合成方法
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is synthesized through a multistep reaction process that involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form 4-((1-methyl-1H-imidazol-2-yl)methylene)-2-phenylthiosemicarbazide. This intermediate is then treated with methyl iodide to form methyl 2-(4-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)thiophene-3-carboxylate, which is further reacted with sodium sulfite to form Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
科学研究应用
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains.
属性
CAS 编号 |
145865-80-1 |
|---|---|
产品名称 |
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
分子式 |
C14H11N3O4S2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)13-12(6-7-22-13)23(19,20)17-16-9-11-4-2-10(8-15)3-5-11/h2-7,9,17H,1H3/b16-9+ |
InChI 键 |
ZKJFOEZXXCOQFT-CXUHLZMHSA-N |
手性 SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
规范 SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
同义词 |
2-Thiophenecarboxylic acid, 3-((((4-cyanophenyl)methylene)hydrazino)su lfonyl)-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

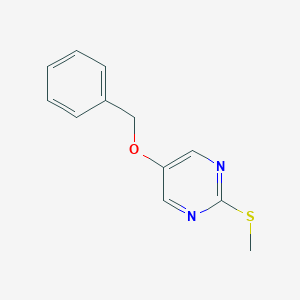
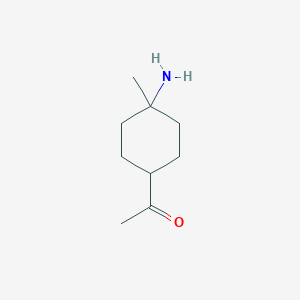
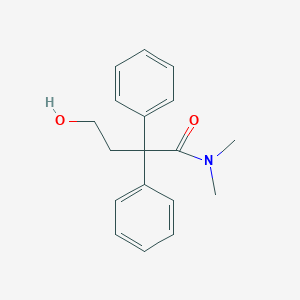

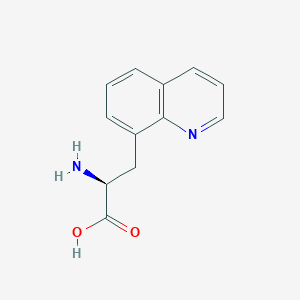
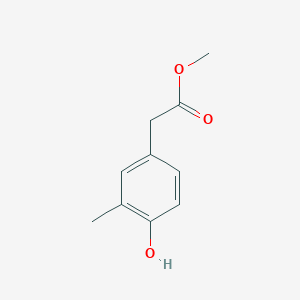
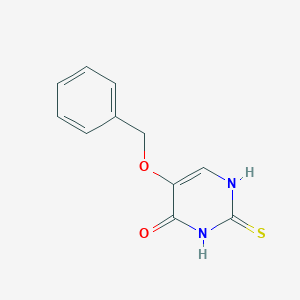
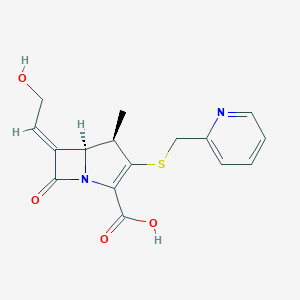
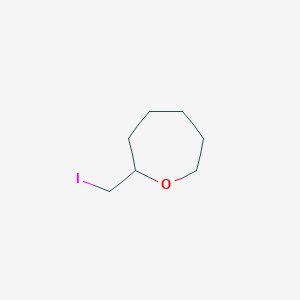
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
